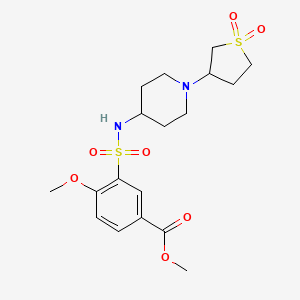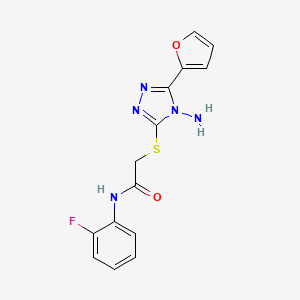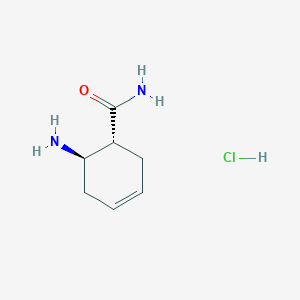![molecular formula C12H21ClN6S B2659917 1-(2-aminoethyl)-6-(ethylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride CAS No. 2320957-16-0](/img/structure/B2659917.png)
1-(2-aminoethyl)-6-(ethylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a bicyclic compound consisting of a pyrazole ring fused with a pyrimidine ring . The compound has several functional groups including an aminoethyl group (NH2-CH2-CH2-), an ethylthio group (S-CH2-CH3), and a propyl group (CH2-CH2-CH3) attached to the nitrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrazolo[3,4-d]pyrimidine ring system, with the various substituents attached to the nitrogen atoms. The presence of these functional groups would likely influence the compound’s reactivity and interactions with other molecules .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of pyrazole derivatives, including studies on their crystal structure and theoretical physical and chemical properties, have been extensively researched. These studies aim to understand the compounds' molecular framework and their potential biological activities, including antitumor, antifungal, and antibacterial effects (Titi et al., 2020).
Biological Activities
- Research on novel pyrazolopyrimidines derivatives has shown significant potential in anticancer and anti-inflammatory applications. These studies include the synthesis of derivatives and evaluation of their cytotoxic and 5-lipoxygenase inhibition activities, suggesting a promising avenue for developing new therapeutic agents (Rahmouni et al., 2016).
- Another area of interest is the development of pyrimidine linked pyrazole heterocyclics with insecticidal and antibacterial potential, highlighting the compounds' utility in addressing agricultural and microbial resistance challenges (Deohate & Palaspagar, 2020).
Antitubercular and Antimicrobial Studies
- In silico and in vitro studies on homopiperazine-pyrimidine-pyrazole hybrids for antitubercular activity against M. tuberculosis H37Rv strains revealed potent compounds, offering insights into the structural requirements for antitubercular activity and presenting a pathway for further lead modification and drug development (Vavaiya et al., 2022).
Molluscicidal and Anticancer Properties
- Studies have also delved into the synthesis and evaluation of new thiazolo[5,4-d]pyrimidines with molluscicidal properties, offering potential strategies for controlling schistosomiasis by targeting its intermediate host, B. alexandrina snails (El-bayouki & Basyouni, 1988).
Antimicrobial and Anticancer Evaluation
- Synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity, as well as synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, have been conducted. These studies underline the significance of such compounds in developing new antibacterial and anticancer treatments (Abdellatif et al., 2014; Azab et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-aminoethyl)-6-ethylsulfanyl-N-propylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6S.ClH/c1-3-6-14-10-9-8-15-18(7-5-13)11(9)17-12(16-10)19-4-2;/h8H,3-7,13H2,1-2H3,(H,14,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVBSQLMIYKPCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2659834.png)




![2-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2659841.png)
![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2659843.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2659844.png)
![Ethyl 4-{13-chloro-6-fluoro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene}piperidine-1-carboxylate](/img/structure/B2659847.png)

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-ethyl-N-phenylacetamide](/img/structure/B2659851.png)
![Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone](/img/structure/B2659853.png)


